molecular formula C21H26N2O6 B12426104 Nitrendipine dipropyl ester-d7

Nitrendipine dipropyl ester-d7

Cat. No.: B12426104
M. Wt: 409.5 g/mol
InChI Key: CFFRNSYMIJOXTR-VVYOKIKRSA-N
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Description

Nitrendipine dipropyl ester-d7 is a deuterated derivative of nitrendipine, a dihydropyridine calcium channel blocker. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of nitrendipine. The deuterium atoms in this compound replace hydrogen atoms, which can help in tracing the compound in biological systems due to the slight difference in mass.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of nitrendipine dipropyl ester-d7 involves several steps. One common method includes the reaction of a 3-nitrobenzal ethyl acetoacetate intermediate with 3-amino methyl crotonate. The reaction is carried out at a temperature of 70-75°C. Concentrated hydrochloric acid is then added to the reaction mixture, and the reaction continues at the same temperature. After completion, the mixture is cooled to 15-20°C, followed by solid-liquid separation and recrystallization to obtain nitrendipine .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized to reduce the occurrence of ester exchange side reactions and improve the purity and yield of the product. Strict control of material addition and reaction conditions is essential to achieve high-purity nitrendipine .

Chemical Reactions Analysis

Types of Reactions

Nitrendipine dipropyl ester-d7 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Nitrendipine dipropyl ester-d7 is used in various scientific research applications, including:

Mechanism of Action

Nitrendipine dipropyl ester-d7, like nitrendipine, inhibits the influx of extracellular calcium across myocardial and vascular smooth muscle cell membranes. This inhibition is achieved by deforming the calcium channel, inhibiting ion-control gating mechanisms, and interfering with the release of calcium from the sarcoplasmic reticulum. The decrease in intracellular calcium inhibits the contractile processes of myocardial smooth muscle cells, causing dilation of coronary and systemic arteries, increased oxygen delivery to myocardial tissue, decreased total peripheral resistance, decreased systemic blood pressure, and decreased afterload .

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine calcium channel blocker with similar vasodilatory effects.

    Amlodipine: A long-acting dihydropyridine calcium channel blocker used to treat hypertension and angina.

    Felodipine: A dihydropyridine calcium channel blocker with a similar mechanism of action.

Uniqueness

Nitrendipine dipropyl ester-d7 is unique due to the presence of deuterium atoms, which makes it useful for tracing and studying the pharmacokinetics and metabolism of nitrendipine. The deuterium atoms provide a slight difference in mass, allowing for more precise tracking in biological systems .

Properties

Molecular Formula

C21H26N2O6

Molecular Weight

409.5 g/mol

IUPAC Name

5-O-(1,1,2,2,3,3,3-heptadeuteriopropyl) 3-O-propyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C21H26N2O6/c1-5-10-28-20(24)17-13(3)22-14(4)18(21(25)29-11-6-2)19(17)15-8-7-9-16(12-15)23(26)27/h7-9,12,19,22H,5-6,10-11H2,1-4H3/i1D3,5D2,10D2

InChI Key

CFFRNSYMIJOXTR-VVYOKIKRSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])OC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCC)C)C

Canonical SMILES

CCCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCC)C)C

Origin of Product

United States

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